molecular formula C9H16O3 B3318232 2-(4-methoxycyclohexyl)acetic Acid CAS No. 99183-14-9

2-(4-methoxycyclohexyl)acetic Acid

Cat. No.: B3318232
CAS No.: 99183-14-9
M. Wt: 172.22 g/mol
InChI Key: MCYXXAZQNRGYGE-UHFFFAOYSA-N
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Description

2-(4-methoxycyclohexyl)acetic acid is an organic compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol . It is characterized by a cyclohexane ring substituted with a methoxy group at the 4-position and an acetic acid moiety at the 2-position. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Scientific Research Applications

2-(4-methoxycyclohexyl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Target of Action

This compound is a derivative of acetic acid , which is known to have antimicrobial properties and is used to treat susceptible infections . .

Mode of Action

The mode of action of 2-(4-methoxycyclohexyl)acetic Acid is also not well-documented. As a derivative of acetic acid, it may share some of the properties of its parent compound. Acetic acid is known to act as a counterirritant and has antimicrobial properties . .

Pharmacokinetics

The compound is an oil at room temperature , which may influence its absorption and distribution

Result of Action

Given its structural similarity to acetic acid, it may share some of the antimicrobial and counterirritant properties of its parent compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxycyclohexyl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-methoxycyclohexanol.

    Oxidation: The 4-methoxycyclohexanol is oxidized to 4-methoxycyclohexanone using an oxidizing agent such as potassium permanganate or chromium trioxide.

    Grignard Reaction: The 4-methoxycyclohexanone undergoes a Grignard reaction with ethyl magnesium bromide to form the corresponding alcohol.

    Hydrolysis: The alcohol is then hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxycyclohexyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    4-methoxycyclohexanone: A key intermediate in the synthesis of 2-(4-methoxycyclohexyl)acetic acid.

    2-(4-methoxyphenyl)acetic acid: Similar structure but with a phenyl ring instead of a cyclohexane ring.

    Cyclohexaneacetic acid: Lacks the methoxy group, making it less versatile in certain reactions.

Uniqueness

This compound is unique due to the presence of both a methoxy group and an acetic acid moiety on a cyclohexane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

2-(4-methoxycyclohexyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-12-8-4-2-7(3-5-8)6-9(10)11/h7-8H,2-6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYXXAZQNRGYGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC(CC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501303953
Record name 4-Methoxycyclohexaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501303953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99183-14-9
Record name 4-Methoxycyclohexaneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99183-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxycyclohexaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501303953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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